Srpkin-1
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Overview
Description
JH-XI-05-01 is a synthetic organic compound known for its role as a selective inhibitor of serine/arginine-rich protein-specific kinases 1 and 2. These kinases are involved in the regulation of splicing factors, which are crucial for the processing of pre-messenger RNA into mature messenger RNA. JH-XI-05-01 has shown potential in converting vascular endothelial growth factor from a pro-angiogenic to an anti-angiogenic isoform, making it a promising candidate for anti-cancer therapies .
Preparation Methods
The synthesis of JH-XI-05-01 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Step 1: Formation of the benzo[b]carbazole core through a series of cyclization reactions.
Step 2: Introduction of the cyano group at the 3-position of the benzo[b]carbazole ring.
Step 3: Addition of the ethyl group at the 9-position.
Step 4: Introduction of the sulfonyl fluoride group at the 8-position of the benzenesulfonyl moiety.
Reaction Conditions: These steps are carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
JH-XI-05-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles to create derivatives of JH-XI-05-01.
Common Reagents and Conditions: Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles like amines are used under specific conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various derivatives of JH-XI-05-01 with modified functional groups.
Scientific Research Applications
JH-XI-05-01 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of serine/arginine-rich protein-specific kinases.
Biology: The compound is employed in research to understand the role of splicing factors in gene expression and regulation.
Medicine: JH-XI-05-01 is being investigated for its potential in anti-cancer therapies, particularly in targeting angiogenesis.
Mechanism of Action
JH-XI-05-01 exerts its effects by covalently binding to the active site of serine/arginine-rich protein-specific kinases 1 and 2. This binding inhibits the phosphorylation of splicing factors, leading to the conversion of vascular endothelial growth factor from a pro-angiogenic to an anti-angiogenic isoform. The inhibition of these kinases disrupts the normal splicing process, which can be leveraged to inhibit tumor growth and angiogenesis .
Comparison with Similar Compounds
JH-XI-05-01 is unique in its ability to selectively inhibit serine/arginine-rich protein-specific kinases 1 and 2. Similar compounds include:
SRPIN340: Another inhibitor of serine/arginine-rich protein-specific kinases, but with different selectivity and potency.
TG003: A compound that inhibits the phosphorylation of splicing factors but targets different kinases.
Properties
IUPAC Name |
3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKWEBMGDALHPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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